molecular formula C7H14O6 B12405676 Methyl |A-D-glucopyranoside-d1

Methyl |A-D-glucopyranoside-d1

Cat. No.: B12405676
M. Wt: 195.19 g/mol
InChI Key: HOVAGTYPODGVJG-XVEWWPLVSA-N
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Description

Methyl α-D-glucopyranoside-d1 is a derivative of glucose, specifically a methylated form of α-D-glucopyranoside. It is a non-reducing sugar derivative with a unique cyclic structure that includes four hydroxyl groups. This compound is widely used in various scientific research fields due to its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl α-D-glucopyranoside-d1 can be synthesized through the methylation of α-D-glucopyranoside. The process typically involves the reaction of α-D-glucopyranoside with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

In industrial settings, the production of methyl α-D-glucopyranoside-d1 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl α-D-glucopyranoside-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted glucopyranosides .

Scientific Research Applications

Methyl α-D-glucopyranoside-d1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl α-D-glucopyranoside-d1 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing its interactions and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl α-D-glucopyranoside-d1 is unique due to its specific stereochemistry and the presence of a deuterium atom, which can be used in isotopic labeling studies. This makes it particularly valuable in research applications where isotopic labeling is required to trace molecular pathways and interactions .

Properties

Molecular Formula

C7H14O6

Molecular Weight

195.19 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1/i5D

InChI Key

HOVAGTYPODGVJG-XVEWWPLVSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC)CO)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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